Cas no 372975-55-8 (ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1011-1456-25mg |
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
372975-55-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1011-1456-20mg |
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
372975-55-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1011-1456-2μmol |
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
372975-55-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1011-1456-5μmol |
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
372975-55-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
A2B Chem LLC | BA70174-25mg |
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
372975-55-8 | 25mg |
$360.00 | 2024-04-20 | ||
Life Chemicals | F1011-1456-10μmol |
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
372975-55-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1011-1456-3mg |
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
372975-55-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1011-1456-30mg |
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
372975-55-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1011-1456-1mg |
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
372975-55-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1011-1456-15mg |
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
372975-55-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylateに関する追加情報
Ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Comprehensive Overview
Ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with CAS Registry Number 372975-55-8, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring system substituted with various functional groups. The presence of a sulfanylidene group (S=), a phenyl ring, and an ethyl ester group contributes to its distinctive chemical properties and potential applications.
The synthesis of ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a series of carefully designed organic reactions. Researchers have employed methodologies such as nucleophilic substitution, condensation reactions, and oxidation processes to achieve the desired product. Recent advancements in catalytic systems and reaction optimization have significantly improved the yield and purity of this compound. For instance, the use of transition metal catalysts has enabled more efficient formation of the sulfanylidene group, which is critical for the compound's stability and reactivity.
One of the most intriguing aspects of this compound is its potential application in drug discovery. The pyrimidine ring system is known to exhibit biological activity, particularly in targeting specific enzymes and receptors. Studies have shown that ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates promising anti-inflammatory and antioxidant properties. These findings suggest that it could serve as a lead compound for developing novel therapeutic agents.
Moreover, the compound's electronic properties make it a candidate for applications in materials science. The sulfanylidene group imparts unique electronic characteristics that could be exploited in the development of advanced materials such as semiconductors or optoelectronic devices. Recent research has explored the use of this compound in thin-film transistor applications, where its stability under thermal and electrical stress has been remarkable.
In terms of structural analysis, ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a rigid framework due to the conjugation between the pyrimidine ring and the sulfanylidene group. This rigidity enhances its stability and makes it suitable for various chemical transformations. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns.
The compound's versatility is further highlighted by its ability to undergo further functionalization. For example, substitution reactions at the phenolic positions or modifications to the ester group can tailor its properties for specific applications. This adaptability underscores its potential as a building block in organic synthesis.
Looking ahead, ongoing research is focused on optimizing the synthesis pathway for large-scale production while maintaining high purity levels. Additionally, investigations into its pharmacokinetic profile are underway to evaluate its suitability as a drug candidate. Collaborative efforts between chemists and biologists are expected to unlock new avenues for this compound's utilization in both therapeutic and material applications.
In conclusion, ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No: 372975-55-8) represents a fascinating intersection of organic chemistry and applied sciences. Its unique structure and versatile properties make it a valuable asset in diverse fields ranging from drug discovery to materials development. As research continues to unfold new insights into its capabilities, this compound stands poised to make significant contributions to scientific progress.
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